Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core with distinct substituents:
- Position 2: 4-Methoxybenzylidene group, contributing electron-donating resonance effects.
- Position 5: 4-(Methylthio)phenyl, a sulfur-containing substituent with moderate lipophilicity and weak electron-donating properties.
- Position 6: Ethyl carboxylate, enhancing solubility and serving as a common pharmacophore in bioactive analogs.
- Position 7: Methyl group, providing steric stabilization.
This compound’s structural framework is associated with diverse biological activities, including antimicrobial and anticancer properties, as observed in related thiazolopyrimidines [13].
Properties
CAS No. |
351516-48-8 |
|---|---|
Molecular Formula |
C25H24N2O4S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl (2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H24N2O4S2/c1-5-31-24(29)21-15(2)26-25-27(22(21)17-8-12-19(32-4)13-9-17)23(28)20(33-25)14-16-6-10-18(30-3)11-7-16/h6-14,22H,5H2,1-4H3/b20-14+ |
InChI Key |
NPCNOTSOLVEFNN-XSFVSMFZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C\C4=CC=C(C=C4)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction-Based Approach
The Gewald reaction forms the foundation for constructing 2-aminothiophene derivatives, which serve as precursors for thiazolo[3,2-a]pyrimidines. For this compound:
-
Starting Materials :
-
Cyclization :
Introduction of 4-(Methylthio)Phenyl Group
Substitution at Position 5
The 4-(methylthio)phenyl moiety is introduced via nucleophilic aromatic substitution or Suzuki coupling:
-
Halogenated Precursor :
-
Direct Condensation :
Formation of 4-Methoxybenzylidene Moiety
Knoevenagel Condensation
The 4-methoxybenzylidene group is installed via condensation with 4-methoxybenzaldehyde:
-
Reaction Conditions :
-
Spectral Confirmation :
Ethyl Carboxylate Incorporation
Esterification Strategies
The ethyl carboxylate group is introduced early via ethyl acetoacetate or late-stage esterification:
-
One-Pot Synthesis :
-
Post-Cyclization Esterification :
Optimized Synthetic Routes
One-Pot Ionic Liquid Method (Patent CN103012440A)
Multi-Step Protocol (J. Heterocycl. Chem.)
-
Thiazolo[3,2-a]pyrimidinone Synthesis :
-
Condensation with Aldehydes :
-
Suzuki Coupling :
-
4-(Methylthio)phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (Yield: 75%).
-
Analytical Data and Characterization
Physicochemical Properties
Spectroscopic Data
-
IR (KBr) : 1720 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O pyrimidinone), 1620 cm⁻¹ (C=N).
-
¹H NMR (400 MHz, CDCl₃) :
-
ESI-MS : m/z 508.1 [M+H]⁺.
Challenges and Optimization
Regioselectivity Issues
Purification Difficulties
-
High polarity of intermediates complicates column chromatography.
-
Solution : Recrystallization from ethanol/ethyl acetate mixtures improves purity.
Industrial Scalability
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including:
- Human colorectal carcinoma (HCT-116)
- Human breast adenocarcinoma (MCF-7)
- Human liver carcinoma (HepG2)
- Human lung carcinoma (A549)
For instance, compounds derived from similar thiazolo-pyrimidine frameworks have shown IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antibacterial and Antioxidant Properties
In addition to its anticancer properties, ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been evaluated for antibacterial and antioxidant activities. Studies have reported that derivatives of this compound possess significant antibacterial effects against various strains of bacteria, as well as antioxidant properties that can mitigate oxidative stress in biological systems .
Potential Applications in Drug Development
Given its diverse biological activities, this compound holds promise for development into therapeutic agents targeting:
- Cancer Treatment : As a potential lead compound for new anticancer drugs.
- Antibacterial Agents : For treating bacterial infections resistant to current antibiotics.
- Antioxidants : For use in formulations aimed at reducing oxidative damage in cells.
Case Studies and Research Findings
Several research studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Anticancer Evaluation : A study published in a peer-reviewed journal demonstrated that derivatives of thiazolo-pyrimidines exhibited potent cytotoxicity against multiple cancer cell lines, suggesting their potential as novel anticancer agents .
- Antibacterial Studies : Another research article highlighted the synthesis of thiazoloquinazoline derivatives that showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a possible application in infectious disease management .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
Crystallographic and Supramolecular Features
Target Compound vs. Bromophenyl Analog (–2) :
- The 4-bromophenyl substituent forms strong π-halogen interactions (Br···π) in the crystal lattice, stabilizing a herringbone packing motif [2].
- In contrast, the 4-(methylthio)phenyl group in the target compound may favor C–H···S interactions or π-π stacking , depending on substituent orientation.
Dihedral Angle Variations :
- In Ethyl 2-(2-acetoxybenzylidene)-7-methyl-5-phenyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the phenyl ring at position 5 forms a 89.86° angle with the thiazolopyrimidine plane, while the benzylidene group adopts a near-planar conformation (7.97°) .
- The 4-methoxybenzylidene group in the target compound likely induces similar planarity, but steric effects from methylthio may alter dihedral angles.
Biological Activity
Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, also known by its CAS number 351516-48-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O4S2 |
| Molecular Weight | 480.6 g/mol |
| CAS Number | 351516-48-8 |
The compound features a complex structure that includes a thiazolo-pyrimidine core, which is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study published in the ACS Omega journal reported that derivatives of this compound were tested against several human cancer cell lines including:
- Human colorectal carcinoma (HCT-116)
- Human breast adenocarcinoma (MCF-7)
- Human liver carcinoma (HepG2)
- Human lung carcinoma (A549)
The results showed promising cytotoxic effects with IC50 values significantly lower than those of standard chemotherapy agents like doxorubicin .
The mechanism through which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : Flow cytometry analyses revealed that the compound induced apoptosis in HepG2 cells, with significant increases in early and late apoptotic cells compared to controls.
- Cell Cycle Arrest : The compound caused an accumulation of cells in the Pre-G1 phase and a reduction in the G2/M phase, indicating a disruption in normal cell cycle progression.
- Enzymatic Activity : The compound was found to activate caspase-3 significantly, which is a critical enzyme in the apoptosis pathway. The activation levels were reported to be 7-fold higher than control groups .
Study 1: Cytotoxicity Evaluation
In a comparative study involving various synthesized compounds similar to this compound, researchers evaluated their cytotoxicity using the MTT assay. The results indicated that this specific compound exhibited superior activity against HepG2 cells with an IC50 value of approximately 6.1 μM .
Study 2: Enzymatic Assays
Further investigations into the enzymatic interactions revealed that the compound effectively inhibited CDK-2 activity through molecular docking studies. This suggests a potential role as a CDK inhibitor, which is crucial for cancer cell proliferation .
Q & A
Q. What are the standard synthetic routes for this thiazolopyrimidine derivative, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
Condensation : Reacting a thioxopyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid and a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) under reflux in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours .
Cyclization : Formation of the thiazolo[3,2-a]pyrimidine core via intramolecular cyclization, often catalyzed by sodium acetate.
Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields pale yellow crystals (78% yield) .
Q. Key Optimization Parameters :
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Post-synthesis characterization requires:
- NMR Spectroscopy :
- ¹H NMR : Identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, methylthio at δ 2.5 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺] at m/z 507.2) .
- X-ray Crystallography : Resolves stereochemistry (e.g., Z/E configuration of the benzylidene group) .
Q. Example Structural Data from X-ray :
Advanced Research Questions
Q. How do substituent variations at the 2- and 5-positions influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- 2-Position (Benzylidene Group) :
- 5-Position (Aryl Group) :
- Methylthio (-SMe) at the para position increases metabolic stability compared to hydroxyl (-OH) .
Q. SAR Table :
| Substituent (Position) | Bioactivity Trend | Mechanism Insight |
|---|---|---|
| 4-Methoxy (2-position) | ↑ Selectivity for PKCθ | Hydrogen bonding with Thr242 |
| 4-Methylthio (5-position) | ↑ Metabolic stability | Reduced CYP3A4 oxidation |
Q. How can crystallographic data resolve contradictions in reported conformational dynamics?
Discrepancies in the pyrimidine ring’s puckering (flattened boat vs. envelope conformations) arise from:
Q. Conformational Comparison :
| Condition | Puckering Amplitude (Å) | Dominant Interaction |
|---|---|---|
| Ethyl acetate/ethanol | 0.224 | C–H···O hydrogen bonds |
| DMF | 0.189 | Solvent-induced planarization |
Q. What methodological approaches address contradictions in enzyme inhibition data across studies?
Conflicting IC₅₀ values (e.g., COX-2 inhibition ranging from 0.8–5.2 µM) may stem from:
- Assay Conditions :
- ATP concentration (10 µM vs. 100 µM) alters kinase inhibition kinetics .
- Pre-incubation time affects irreversible inhibitors .
- Resolution Workflow :
- Standardize Assays : Use recombinant enzymes and fixed ATP levels (e.g., 50 µM) .
- Molecular Dynamics (MD) Simulations : Identify binding pose variations (e.g., π-π stacking vs. hydrophobic interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
